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molecular formula C16H22N4O5 B377975 3,5-dinitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide CAS No. 61365-28-4

3,5-dinitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No. B377975
M. Wt: 350.37g/mol
InChI Key: PCAAWHLSUBHGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03982006

Procedure details

N-(2,2,6,6-Tetramethyl-4-piperidyl)-3,5-dinitrobenzamide hydrochloride (18.5 g.) is dissolved in water (350 ml.) and the pH adjusted to 11 with 1.0N NaOH. A cream colored precipitate forms and is collected by filtration, washed with water and dried (14.1 g., m.p. 220°-222°, 84% yield).
Name
N-(2,2,6,6-Tetramethyl-4-piperidyl)-3,5-dinitrobenzamide hydrochloride
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1([CH3:26])[CH2:8][CH:7]([NH:9][C:10](=[O:23])[C:11]2[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[C:13]([N+:20]([O-:22])=[O:21])[CH:12]=2)[CH2:6][C:5]([CH3:25])([CH3:24])[NH:4]1.[OH-].[Na+]>O>[CH3:24][C:5]1([CH3:25])[CH2:6][CH:7]([NH:9][C:10](=[O:23])[C:11]2[CH:12]=[C:13]([N+:20]([O-:22])=[O:21])[CH:14]=[C:15]([N+:17]([O-:19])=[O:18])[CH:16]=2)[CH2:8][C:3]([CH3:26])([CH3:2])[NH:4]1 |f:0.1,2.3|

Inputs

Step One
Name
N-(2,2,6,6-Tetramethyl-4-piperidyl)-3,5-dinitrobenzamide hydrochloride
Quantity
18.5 g
Type
reactant
Smiles
Cl.CC1(NC(CC(C1)NC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O)(C)C)C
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (14.1 g., m.p. 220°-222°, 84% yield)

Outcomes

Product
Name
Type
Smiles
CC1(NC(CC(C1)NC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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